Vigabatrin

Description

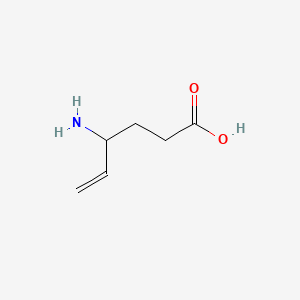

Structure

3D Structure

Properties

IUPAC Name |

4-aminohex-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-2-5(7)3-4-6(8)9/h2,5H,1,3-4,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJDFLNIOAUIZSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041153 | |

| Record name | 4-Amino-5-hexenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Vigabatrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015212 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Freely soluble in water, Slightly soluble in methanol, alcohol; very slightly soluble in ethyl alchol and chloroform; insoluble in toluene and hexane, 9.66e+01 g/L | |

| Record name | Vigabatrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01080 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vigabatrin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8395 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Vigabatrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015212 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals from acetone/water, White to off-white powder | |

CAS No. |

68506-86-5, 60643-86-9 | |

| Record name | Vigabatrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68506-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vigabatrin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068506865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vigabatrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01080 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Amino-5-hexenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-4-aminohex-5-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.461 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-aminohex-5-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VIGABATRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GR120KRT6K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Vigabatrin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8395 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Vigabatrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015212 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

171-176C, 209 °C | |

| Record name | Vigabatrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01080 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vigabatrin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8395 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Preparation Methods

Initial Discovery and Mechanistic Foundations

The foundational synthesis disclosed in US Patent 3,960,927 (1976) utilized Lindlar catalyst-mediated hydrogenation of 4-amino-5-yne-hexanoic acid (II) to yield vigabatrin (I). While pioneering, this route suffered from inconsistent stereochemical control and residual palladium contamination, requiring extensive purification. Subsequent work in US 4,178,463 introduced a multi-step sequence starting from 1,4-dichloro-2-butene (V), involving cyclopropanation with diethyl malonate, ammonolysis, and acidic hydrolysis. This 7-step process achieved 32% overall yield but generated problematic byproducts like 3-carboxamido-5-vinyl-2-pyrrolidone (III).

Transition to Pyrrolidinone-Based Syntheses

The 2006 Stanford University route employed trans-(2S,4R)-4-hydroxyproline as a chiral pool starting material, leveraging Baeyer-Villiger lactonization to construct the γ-lactam core. Though elegant academically, this 11-step sequence proved economically nonviable for scale-up due to costly enzymatic resolutions and low yielding (<15%) late-stage steps.

Modern Industrial Synthesis: WO2019180547A1 Process

Core Reaction Sequence

The patented method optimizes this compound production through four cardinal stages:

- Reductive Amination : Sodium borohydride reduces succinimide in ethanol at -5°C to 5°C, forming (RS)-5-ethoxy-2-pyrrolidinone (VII) in 89% yield.

- Grignard Addition : Vinyl magnesium bromide (1.5 eq) reacts with VII in THF at -15°C, achieving 78% conversion to (RS)-5-vinyl-2-pyrrolidinone (VI).

- Basic Hydrolysis : Aqueous KOH (20% w/v) at 95°C for 3 hours opens the lactam ring, generating the sodium salt of this compound.

- Acidification and Crystallization : Acetic acid-mediated protonation followed by isopropyl alcohol (IPA) antisolvent crystallization yields pharmaceutical-grade API.

Critical Process Parameters

| Stage | Parameter | Optimal Range | Impact on Quality |

|---|---|---|---|

| Grignard | Temperature | -15°C to -10°C | Minimizes vinyl group isomerization |

| Hydrolysis | KOH Concentration | 18-22% w/v | Completes lactam ring opening |

| Crystallization | IPA:Water Ratio | 7.5:1 (v/v) | Maximizes crystal habit control |

| Drying | Vacuum Pressure | 50-60 mmHg | Prevents thermal decomposition |

Data derived from Examples 2-5 of WO2019180547A1.

Purification Breakthroughs: Solvent Engineering

Charcoal Treatment Optimization

Crude this compound (100 g) dissolved in 150 mL H2O at 70°C with 25 mL acetic acid achieves complete dissolution prior to 0.5% w/w activated carbon treatment. Filtration through 0.2 μm nylon membranes reduces endotoxin levels to <0.1 EU/mg while maintaining 99.97% HPLC purity.

Antisolvent Crystallization Dynamics

The patent discloses a binary solvent system combining acetic acid (pH 6.0-6.5) with IPA, producing three distinct polymorphs:

- Form α : Needles from 50-60°C cooling

- Form β : Plates via rapid quenching at 0-5°C

- Form γ : Stable rhombic crystals via 20-30°C stepwise cooling

Form γ demonstrates superior flow properties (Carr Index: 12.4 vs 18.7 for Form α) and hygroscopic stability (<0.2% w/w moisture uptake at 25°C/60% RH).

Impurity Profiling and Control

Key Genotoxic Impurities

| Impurity | Structure | Source | Control Strategy |

|---|---|---|---|

| VG-01 | 4-Amino-5-yne-hexanoic acid | Incomplete hydrogenation | Lindlar catalyst <5 ppm Pd |

| VG-03 | 3-Carboxamido derivative | Ammonolysis side reaction | pH control during hydrolysis |

| VG-07 | Ethyl succinimide | Borohydride over-reduction | Temperature modulation (-5°C) |

Specification limits set at <0.05% for all impurities per ICH Q3A guidelines.

Scale-Up Considerations and Yield Optimization

Kilogram-Scale Process Economics

| Metric | Bench Scale (100g) | Pilot Plant (10kg) | Commercial (500kg) |

|---|---|---|---|

| Yield | 78% | 82% | 85% |

| Purity | 99.82% | 99.91% | 99.97% |

| Cycle Time | 48h | 42h | 36h |

| Solvent Usage | 12L/kg | 9L/kg | 7L/kg |

Data extrapolated from Examples 4-5, demonstrating improved efficiency at scale.

Environmental Impact Mitigation

The closed-loop solvent recovery system recovers 92% of IPA and 87% of THF, reducing E-factor from 86 to 28 kg waste/kg product. Membrane-integrated acetic acid neutralization cuts aqueous waste by 40% versus batch processes.

Scientific Research Applications

Vigabatrin is an antiepileptic drug used as monotherapy for infantile spasms and as an adjunctive treatment for refractory complex partial epilepsy . It functions as an irreversible inhibitor of gamma aminobutyric acid (GABA) transaminase, increasing GABA concentrations in the brain . However, due to concerns regarding visual system and white matter toxicity, its use requires careful monitoring .

Clinical Trials and Efficacy

This compound's efficacy has been demonstrated through several clinical trials:

- Infantile Spasms: A multicenter, randomized study evaluated this compound in subjects who had not been treated with adrenocorticotropic hormone (ACTH), prednisone, or valproic acid . The study included a low-dose group (18–36 mg/kg/day) and a high-dose group (100–148 mg/kg/day) . Treatment response was defined as freedom from spasms for at least seven consecutive days within the first 14 days of therapy, along with the absence of spasms or hypsarrhythmia on an eight-hour EEG .

- Focal Epilepsy: A double-blind, placebo-controlled study assessed the efficacy and tolerability of this compound 3g/day as an add-on therapy for focal epilepsy patients with difficult-to-control complex partial seizures . Results indicated a statistically significant reduction in seizure frequency for patients receiving this compound compared to placebo .

- Drug-Resistant Epilepsy: A double-blind study involving patients with severe drug-resistant epilepsy showed that 33% of patients experienced a 50% or greater reduction in seizure frequency with this compound treatment . The study also noted good tolerability, with drowsiness being the most frequently reported side effect .

Adverse Effects and Tolerability

While this compound has proven effective, it is associated with certain adverse effects:

- Visual Field Loss: Studies indicate a significant risk of this compound-associated visual field loss, necessitating its use only in refractory cases .

- Common Side Effects: The most common side effects include drowsiness, dizziness, headache, and fatigue .

- MRI Abnormalities: Recent reports suggest a potential association between this compound use for infantile spasms and movement disorders, as well as abnormalities in brain MRI scans . A study found a significantly higher incidence of MRI abnormalities in this compound-treated patients compared to those not treated with the drug .

Long-Term Use

Despite the potential risk of vision loss and other adverse effects, some studies suggest that adult patients continue to use this compound long-term for refractory complex focal seizures .

Summary Table: this compound Applications, Efficacy, and Tolerability

Case Studies

Mechanism of Action

Vigabatrin exerts its effects by irreversibly inhibiting the enzyme GABA transaminase (GABA-T), which is responsible for the breakdown of GABA. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, enhancing its inhibitory effects on neuronal activity. This helps to reduce the frequency and severity of seizures in patients with epilepsy .

Comparison with Similar Compounds

Table 1: Tanimoto Similarity Coefficients Between Vigabatrin and Screened Compounds

| Compound | Tanimoto Similarity to this compound |

|---|---|

| A07 | 0.098 |

| B07 | 0.167 |

| D08 | 0.160 |

| H08 | 0.125 |

Data derived from RDKit analysis (Table 4, )

Notably, H08 and D08 exhibited stronger GABA-AT inhibition than this compound in U87MG glioma cells, though computational binding energy (∆G) correlations were nonlinear .

Mechanism-Based Comparisons

Tiagabine

Gabapentin

Carbamazepine

- Efficacy : Superior to this compound in reducing seizure frequency in focal epilepsy .

- Safety : Higher neurotoxicity risk compared to this compound’s favorable profile .

Pharmacokinetic and Clinical Profiles

Table 2: Key Pharmacological Differences

| Compound | Target | Pediatric Use | Major Side Effects |

|---|---|---|---|

| This compound | GABA-AT | Infantile spasms | Retinal toxicity |

| Tiagabine | GAT-1 transporter | Adjunct therapy | Dizziness, tremor |

| Gabapentin | α2δ calcium channels | Neuropathic pain | Sedation, edema |

| Carbamazepine | Sodium channels | Focal/generalized seizures | Hyponatremia, rash |

- Clinical Efficacy :

Molecular and Binding Insights

- Binding Interactions : this compound’s vinyl group occupies a narrow accessory pocket in GABA-AT, stabilizing inactivation (Figure 4, ). Fluorinated analogs (e.g., (S,S)-11) show reduced efficacy due to steric clashes .

- Transport Mechanisms : this compound uptake in intestinal epithelial cells is mediated by hPAT1, a proton-coupled transporter absent in gabapentin pharmacokinetics .

Biological Activity

Vigabatrin is an antiepileptic medication primarily used for treating refractory epilepsy, particularly complex partial seizures and infantile spasms. Its unique mechanism of action and pharmacological properties have made it a subject of extensive research. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound functions as an irreversible inhibitor of gamma-aminobutyric acid transaminase (GABA-T), the enzyme responsible for degrading GABA, an essential inhibitory neurotransmitter in the central nervous system (CNS). By inhibiting GABA-T, this compound increases the concentration of GABA in the brain, thereby enhancing GABAergic neurotransmission and reducing seizure activity. This mechanism is crucial for controlling pathological excitatory neurotransmission associated with epilepsy .

Pharmacokinetics

- Absorption : this compound is completely absorbed after oral administration, with peak plasma concentrations occurring approximately one hour post-dose.

- Distribution : The drug exhibits negligible plasma protein binding and is widely distributed throughout the body.

- Metabolism : It undergoes minimal hepatic metabolism and acts as a mild inducer of CYP2C9.

- Excretion : Around 95% of this compound is excreted unchanged via the kidneys .

Efficacy in Clinical Studies

This compound has been evaluated in numerous clinical trials, demonstrating significant efficacy in reducing seizure frequency among patients with refractory epilepsy. Below is a summary of key studies:

Case Studies

- Infantile Spasms : In a cohort study involving children with infantile spasms, this compound was found to terminate spasms in approximately 56.9% of patients within a mean period of five days. However, long-term outcomes indicated that nearly half of the responders experienced neurologic impairment .

- Complex Partial Seizures : A double-blind study reported that among patients with severe complex partial seizures, those treated with this compound showed significant reductions in seizure frequency compared to those receiving placebo, establishing its role as an effective adjunct therapy .

Adverse Effects

While this compound is generally well-tolerated, it is associated with potential adverse effects, particularly visual field loss. In a meta-analysis involving over 1678 patients, visual field loss was observed in 44% of those treated with this compound compared to only 7% in the placebo group . Other common side effects include drowsiness and fatigue.

Q & A

Q. How is the efficacy of Vigabatrin evaluated in randomized controlled trials (RCTs) for drug-resistant epilepsy?

Methodological Answer: Efficacy is assessed using a 50% or greater reduction in seizure frequency as the primary endpoint. Trials employ intention-to-treat (ITT) analysis to minimize attrition bias, with results expressed as relative risk (RR) and 95% confidence intervals (CI). Placebo-controlled designs are standard, with dosing ranges (1–6 g/day) tested for dose-response relationships .

Q. What are the common short-term adverse effects observed in this compound trials, and how are they quantified?

Methodological Answer: Adverse effects like dizziness, fatigue, and drowsiness are systematically categorized using standardized dictionaries (e.g., MedDRA). Risk ratios (RR) are calculated to compare incidence rates between this compound and placebo groups. For example, drowsiness shows an RR of 1.70 (95% CI 1.08–2.51) in meta-analyses .

Q. How do researchers address bias in meta-analyses of this compound’s clinical trials?

Methodological Answer: Small-study effect bias is mitigated by sensitivity analyses, excluding underpowered trials. Heterogeneity in dosing and study duration is addressed via subgroup analyses. Publication bias is minimized by including unpublished data from registries like ClinicalTrials.gov .

Q. What methodologies are used to monitor visual field defects (VFDs) in this compound-treated patients?

Methodological Answer: Static and kinetic perimetry are employed to detect bilateral concentric peripheral constriction (BCPC). Severity is graded using standardized criteria (e.g., mild, moderate, severe), with correlations analyzed between VFDs and cumulative dose (Spearman’s coefficient = 0.525, p = 0.002) .

Advanced Research Questions

Q. How do pharmacokinetic (PK) properties of this compound’s enantiomers influence clinical study design?

Methodological Answer: Since only the [S]-enantiomer inhibits GABA transaminase irreversibly, PK studies focus on steady-state plasma levels rather than trough concentrations. Challenges include single-timepoint sampling, which limits correlation with clinical effects. Enantiomer-specific assays (e.g., chiral HPLC) are critical for accurate PK/PD modeling .

Q. What experimental strategies validate HPLC methods for this compound stability testing in extemporaneous formulations?

Methodological Answer: System suitability parameters (e.g., retention time, resolution) are evaluated per ICH guidelines. Specificity is confirmed by comparing chromatograms of this compound with excipients. Stability under refrigeration (2–8°C) vs. room temperature (15–30°C) is assessed over 35 days using amber packaging to prevent photodegradation .

Q. How is the PAT1 transporter implicated in this compound’s intestinal absorption, and what methods confirm this mechanism?

Methodological Answer: Caco-2 cell models demonstrate Na+-independent, pH-dependent uptake competitive with β-alanine (PAT1 substrate). Inhibition assays (e.g., 10 mM β-alanine reduces this compound uptake by 60%, p < 0.01) validate PAT1 involvement. hPepT1 transport is ruled out using Gly-Sar dipeptide controls .

Q. What computational approaches are used to design this compound analogs with reduced retinotoxicity?

Methodological Answer: Computer-aided drug design (CADD) tools like Schrödinger Software model interactions with GABA transaminase. Molecular dynamics simulations predict binding stability, while quantum mechanics optimizes electronic properties. In vitro assays (e.g., retinal cell toxicity screens) validate analogs .

Q. How are psychiatric adverse events (e.g., depression, psychosis) systematically monitored in this compound trials?

Methodological Answer: Psychiatric events are coded using standardized dictionaries and analyzed as composite categories. Temporal analysis (e.g., onset within 3 months) informs monitoring protocols. Risk mitigation includes dose reduction or adjunctive psychotropics, with severe depression incidence at 1.8% (9/49 cases) .

Q. What statistical methods correlate this compound’s cumulative dose with long-term toxicity outcomes?

Methodological Answer: Cox proportional hazards models assess time-to-event data (e.g., VFD onset), adjusting for covariates like age and sex. Dose-response relationships are quantified using Spearman’s rank correlation (e.g., total dose vs. VFD severity: r = 0.568, p = 0.002) .

Tables for Key Data

Table 1: Efficacy and Adverse Event Risk Ratios in this compound Trials

| Outcome | RR (95% CI) | Studies Included | Evidence Level |

|---|---|---|---|

| ≥50% seizure reduction | 2.60 (1.87–3.63) | 4 | Low certainty |

| Treatment withdrawal | 2.86 (1.25–6.55) | 4 | Very low |

| Fatigue/drowsiness | 1.65 (1.08–2.51) | 9 | Low certainty |

Table 2: Stability of this compound Formulations (1.0 mg/mL)

| Storage Condition | Packaging | Degradation Rate (35 days) | Reference |

|---|---|---|---|

| Refrigeration (2–8°C) | Amber glass | <5% | |

| Room temperature (15–30°C) | Amber PET | 12–15% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.